

# Spectroscopic Profile of 2-Bromoacrylic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromoacrylic acid

Cat. No.: B080475

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromoacrylic acid** (CAS No. 10443-65-9). The information is compiled to assist researchers and professionals in the fields of chemistry and drug development in the identification, characterization, and quality control of this compound. This document presents available quantitative data, details common experimental protocols for spectroscopic analysis, and illustrates a general workflow for the characterization of small organic molecules.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Bromoacrylic acid**. It is important to note that while spectral data for this compound are available in various databases, detailed peak lists and specific quantitative values are not always explicitly provided. In such cases, this guide offers estimations based on the analysis of the parent compound, acrylic acid, and general principles of spectroscopy.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

While a definitive spectrum with assigned chemical shifts and coupling constants for **2-Bromoacrylic acid** in DMSO-d6 was not found in the public domain, a  $^1\text{H}$  NMR spectrum in  $\text{H}_2\text{O}$  (PBS) has been reported to show two doublets in an AX-pattern for the vinyl protons.<sup>[1]</sup> For reference, the typical chemical shifts for the vinyl protons of acrylic acid are between 5.8 and 6.5 ppm. The electron-withdrawing effect of the bromine atom at the  $\alpha$ -position is expected

to shift these signals further downfield. The carboxylic acid proton is expected to appear as a broad singlet at a chemical shift greater than 10 ppm, which is characteristic for carboxylic acids in DMSO-d6.

Proton	Expected Chemical Shift ( $\delta$ ) in DMSO-d6 (ppm)	Expected Multiplicity	Notes
=CH <sub>2</sub>	~6.0 - 7.0	Doublet	Chemical shifts are estimations based on acrylic acid and expected substituent effects.
=CH <sub>2</sub>	~6.0 - 7.0	Doublet	
-COOH	> 10	Broad Singlet	Typical for carboxylic acids.

## Table 2: <sup>13</sup>C NMR Spectroscopic Data

Specific experimental <sup>13</sup>C NMR data for **2-Bromoacrylic acid** is not readily available in the searched databases. However, expected chemical shift ranges can be estimated based on data for acrylic acid and known substituent effects. The presence of an electronegative bromine atom on the  $\alpha$ -carbon will cause a downfield shift for C2 and an upfield shift for C3 compared to acrylic acid.

Carbon	Expected Chemical Shift ( $\delta$ ) in DMSO-d6 (ppm)	Notes
C1 (-COOH)	165 - 175	Carbonyl carbon of a carboxylic acid.
C2 (=C(Br)-)	120 - 130	Olefinic carbon bearing the bromine atom.
C3 (=CH <sub>2</sub> )	130 - 140	Olefinic carbon.

## Table 3: Infrared (IR) Spectroscopy Data

The infrared spectrum of **2-Bromoacrylic acid** is expected to exhibit characteristic absorption bands for the O-H, C=O, C=C, and C-Br functional groups. While a detailed peak list is not available, the expected absorption regions are summarized below.

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (Carboxylic Acid)	3300 - 2500	Broad
C=O stretch (Carboxylic Acid)	1725 - 1700	Strong
C=C stretch (Alkene)	1650 - 1600	Medium
C-O stretch (Carboxylic Acid)	1320 - 1210	Strong
O-H bend (Carboxylic Acid)	1440 - 1395	Medium
=C-H bend (Alkene)	1000 - 650	Strong
C-Br stretch	680 - 515	Medium-Strong

## Table 4: Mass Spectrometry (MS) Data

Mass spectrometry data for **2-Bromoacrylic acid** is available from the NIST Mass Spectrometry Data Center.<sup>[2]</sup><sup>[3]</sup> The analysis was performed using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of bromine, the molecular ion peak is expected to show a characteristic M/M+2 isotopic pattern with approximately equal intensity, corresponding to the natural abundance of the <sup>79</sup>Br and <sup>81</sup>Br isotopes.

m/z	Relative Intensity	Proposed Fragment
152	~50%	$[M+2]^+$ ( $C_3H_3^{81}BrO_2$ )
150	~50%	$[M]^+$ ( $C_3H_3^{79}BrO_2$ )
107/105	Variable	$[M - COOH]^+$
71	Variable	$[M - Br]^+$
45	High	$[COOH]^+$
27	High	$[C_2H_3]^+$
26	High	$[C_2H_2]^+$

## Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic techniques discussed. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1H$  and  $^{13}C$  NMR spectra of **2-Bromoacrylic acid**.

Methodology:

- Sample Preparation:
  - Weigh approximately 5-10 mg of **2-Bromoacrylic acid** into a clean, dry NMR tube.
  - Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide ( $DMSO-d_6$ ).
  - Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief period of vortexing may be applied if necessary.
- Instrument Setup:
  - The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

- The instrument is locked onto the deuterium signal of the DMSO-d<sub>6</sub> solvent.
- The probe is tuned and matched for both the <sup>1</sup>H and <sup>13</sup>C frequencies.
- Shimming is performed to optimize the magnetic field homogeneity and achieve high-resolution spectra.

- Data Acquisition:
  - <sup>1</sup>H NMR: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
  - <sup>13</sup>C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. Key parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Due to the low natural abundance of <sup>13</sup>C, several hundred to several thousand scans may be required.
- Data Processing:
  - The acquired Free Induction Decays (FIDs) are Fourier transformed to generate the frequency-domain spectra.
  - Phase correction and baseline correction are applied.
  - The chemical shifts are referenced to the residual solvent peak of DMSO-d<sub>5</sub> at δ 2.50 ppm for <sup>1</sup>H NMR and the carbon signal of DMSO-d<sub>6</sub> at δ 39.52 ppm for <sup>13</sup>C NMR.

## Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid **2-Bromoacrylic acid**.

Methodology:

- Sample Preparation:

- Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of solid **2-Bromoacrylic acid** onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

- Instrument Setup:
  - The spectrum is recorded on an FTIR spectrometer equipped with an ATR accessory.
  - The typical spectral range is 4000-400  $\text{cm}^{-1}$ .
  - A resolution of 4  $\text{cm}^{-1}$  is generally sufficient.
- Data Acquisition:
  - Co-add and average 16 to 32 scans to obtain a spectrum with a good signal-to-noise ratio.
  - The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing:
  - The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and analyze the fragmentation pattern of **2-Bromoacrylic acid**.

Methodology:

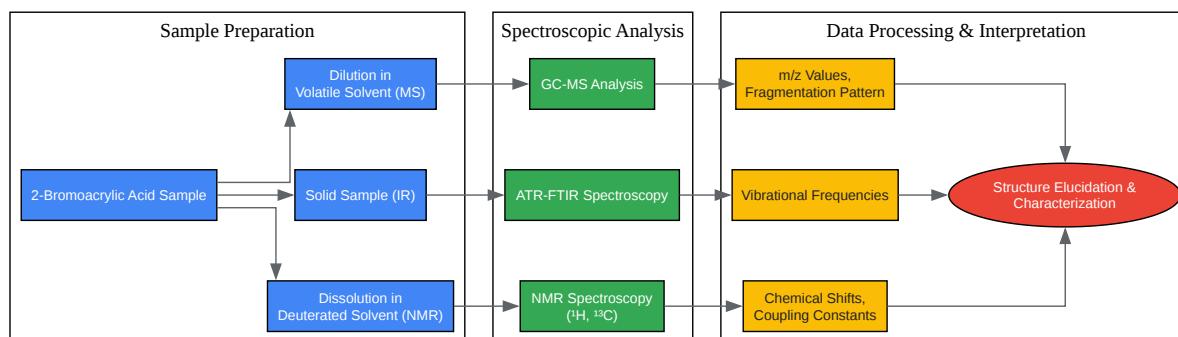
- Sample Preparation:

- Prepare a dilute solution of **2-Bromoacrylic acid** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- If the compound is not sufficiently volatile, derivatization (e.g., esterification of the carboxylic acid) may be necessary.
- Instrument Setup:
  - A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.
  - A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms) is installed.
  - The injector temperature is typically set to 250 °C.
  - The GC oven temperature program is optimized to ensure good separation and peak shape. A typical program might start at 50 °C, hold for 1-2 minutes, and then ramp up to 250 °C at a rate of 10-20 °C/min.
  - Helium is typically used as the carrier gas with a constant flow rate of around 1 mL/min.
  - The mass spectrometer is operated in electron ionization (EI) mode with a standard ionization energy of 70 eV.
  - The mass range is typically set to scan from m/z 20 to 200.
- Data Acquisition:
  - Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
  - The data acquisition is initiated simultaneously with the injection.
- Data Processing:
  - The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to **2-Bromoacrylic acid**.

- The mass spectrum of this peak is extracted and analyzed to identify the molecular ion and major fragment ions.
- The isotopic pattern of the bromine-containing ions is examined to confirm the presence of bromine.

## Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small organic molecule like **2-Bromoacrylic acid**.



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Caption: A generalized workflow for the spectroscopic characterization of **2-Bromoacrylic acid**.

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Email: [info@benchchem.com](mailto:info@benchchem.com)